molecular formula C11H14N4 B13098709 (2-(2-Isoindolyl)ethyl)guanidine CAS No. 67227-00-3

(2-(2-Isoindolyl)ethyl)guanidine

Cat. No.: B13098709
CAS No.: 67227-00-3
M. Wt: 202.26 g/mol
InChI Key: PVHCELIAMKSOCX-UHFFFAOYSA-N
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Description

1-(2-(2H-Isoindol-2-yl)ethyl)guanidine is a chemical compound with the molecular formula C11H14N4 and a molar mass of 202.26 g/mol This compound is characterized by the presence of an isoindole ring, which is a fused bicyclic structure containing nitrogen, and a guanidine group, which is a functional group with the formula HNC(NH2)NH2

Preparation Methods

The synthesis of 1-(2-(2H-Isoindol-2-yl)ethyl)guanidine typically involves the reaction of isoindole derivatives with guanidine. One common synthetic route includes the condensation of 2-(2H-isoindol-2-yl)ethylamine with cyanamide under acidic conditions to form the desired guanidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-(2H-Isoindol-2-yl)ethyl)guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted isoindole and guanidine derivatives.

Scientific Research Applications

1-(2-(2H-Isoindol-2-yl)ethyl)guanidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2H-Isoindol-2-yl)ethyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole ring can interact with aromatic residues in proteins, while the guanidine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

1-(2-(2H-Isoindol-2-yl)ethyl)guanidine can be compared with other similar compounds, such as:

The uniqueness of 1-(2-(2H-Isoindol-2-yl)ethyl)guanidine lies in its specific combination of the isoindole and guanidine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

67227-00-3

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(2-isoindol-2-ylethyl)guanidine

InChI

InChI=1S/C11H14N4/c12-11(13)14-5-6-15-7-9-3-1-2-4-10(9)8-15/h1-4,7-8H,5-6H2,(H4,12,13,14)

InChI Key

PVHCELIAMKSOCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(C=C2C=C1)CCN=C(N)N

Origin of Product

United States

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